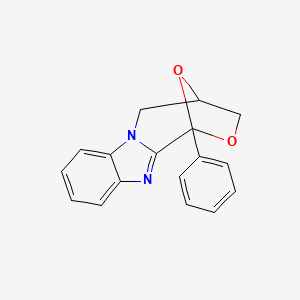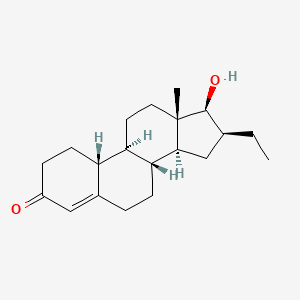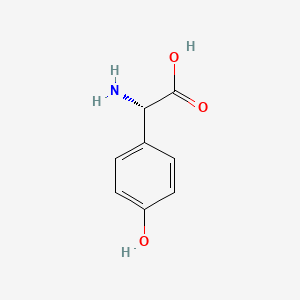
N-Benzyl-N-bis(PEG1-OH)
Overview
Description
N-Benzyl-N-bis(PEG1-OH) is a polyethylene glycol (PEG) derivative that contains a benzyl-protected amine group and hydroxyl functional groups. This compound is primarily used as a PEG linker in various chemical and biological applications. The presence of the benzyl group provides a protective function, while the hydroxyl groups offer sites for further derivatization.
Mechanism of Action
Target of Action
N-Benzyl-N-bis(PEG1-OH) is primarily used as a linker in the field of drug delivery . Its primary targets are proteins and biotin , to which it can be conjugated for various applications .
Mode of Action
The compound interacts with its targets through conjugation . The alcohol groups present in N-Benzyl-N-bis(PEG1-OH) can be derivatized to various activated functional groups, enabling it to bind to proteins and biotin .
Pharmacokinetics
The pharmacokinetics of N-Benzyl-N-bis(PEG1-OH) would largely depend on the molecules it is conjugated with. The presence of the hydrophilic peg linker and tertiary amine spacer in the compound drastically increases its water solubility , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of N-Benzyl-N-bis(PEG1-OH) can be influenced by various environmental factors. For instance, its water solubility suggests that it may be more effective in aqueous environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-bis(PEG1-OH) typically involves the reaction of benzylamine with polyethylene glycol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The benzyl group acts as a protecting group for the amine, preventing unwanted side reactions during the synthesis process.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-bis(PEG1-OH) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-bis(PEG1-OH) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be removed via hydrogenolysis, converting it to a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenolysis.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
N-Benzyl-N-bis(PEG1-OH) has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialized polymers and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-bis(PEG2-OH): Contains an additional ethylene glycol unit, offering increased flexibility and solubility.
N-Benzyl-N-bis(PEG3-OH): Contains two additional ethylene glycol units, further enhancing its properties.
N-Benzyl-N-bis(PEG4-OH): Contains three additional ethylene glycol units, providing even greater flexibility and solubility.
Uniqueness
N-Benzyl-N-bis(PEG1-OH) is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its benzyl-protected amine group and hydroxyl functional groups offer versatility in chemical modifications, making it a valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
2-[2-[benzyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c17-8-12-19-10-6-16(7-11-20-13-9-18)14-15-4-2-1-3-5-15/h1-5,17-18H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHHHXUOMCTWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















